molecular formula C5H6ClN3O2 B6174623 3-chloro-1-ethyl-4-nitro-1H-pyrazole CAS No. 2170842-08-5

3-chloro-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B6174623
CAS No.: 2170842-08-5
M. Wt: 175.57 g/mol
InChI Key: CRIFOUWLJKJLPS-UHFFFAOYSA-N
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Description

3-chloro-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of chlorine, ethyl, and nitro groups in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-chloro-1-ethyl-4-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with acetylenic ketones . Another method includes the use of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

3-chloro-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-1-ethyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine and ethyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

3-chloro-1-ethyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

  • 3-chloro-1-methyl-4-nitro-1H-pyrazole
  • 3-chloro-1-ethyl-5-nitro-1H-pyrazole
  • 3-chloro-1-ethyl-4-amino-1H-pyrazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

3-chloro-1-ethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIFOUWLJKJLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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